molecular formula C8H10N2O B13312957 1-(1H-Pyrazol-4-yl)pent-4-yn-1-ol

1-(1H-Pyrazol-4-yl)pent-4-yn-1-ol

Cat. No.: B13312957
M. Wt: 150.18 g/mol
InChI Key: HSZCJRRPIWVGGQ-UHFFFAOYSA-N
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Description

1-(1H-Pyrazol-4-yl)pent-4-yn-1-ol is a chemical compound with the molecular formula C8H10N2O It features a pyrazole ring, a pentynyl chain, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Pyrazol-4-yl)pent-4-yn-1-ol typically involves the reaction of pyrazole derivatives with alkynyl alcohols. One common method includes the use of 4-pentyn-1-ol as a starting material, which undergoes a series of reactions to introduce the pyrazole ring at the 4-position .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations .

Chemical Reactions Analysis

Types of Reactions: 1-(1H-Pyrazol-4-yl)pent-4-yn-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(1H-Pyrazol-4-yl)pent-4-yn-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmacophore in drug discovery and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(1H-Pyrazol-4-yl)pent-4-yn-1-ol is primarily related to its interaction with biological targets. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, π-π stacking, and other non-covalent interactions. The specific pathways and molecular targets depend on the context of its application, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a pyrazole ring and an alkyne group, which confer distinct reactivity and potential for diverse chemical transformations. This combination makes it a valuable intermediate in the synthesis of complex molecules and a versatile compound in various research fields .

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

1-(1H-pyrazol-4-yl)pent-4-yn-1-ol

InChI

InChI=1S/C8H10N2O/c1-2-3-4-8(11)7-5-9-10-6-7/h1,5-6,8,11H,3-4H2,(H,9,10)

InChI Key

HSZCJRRPIWVGGQ-UHFFFAOYSA-N

Canonical SMILES

C#CCCC(C1=CNN=C1)O

Origin of Product

United States

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